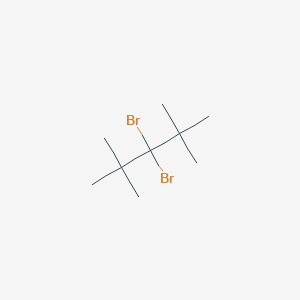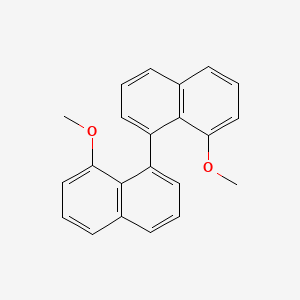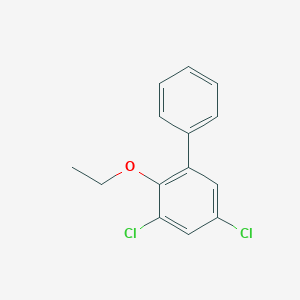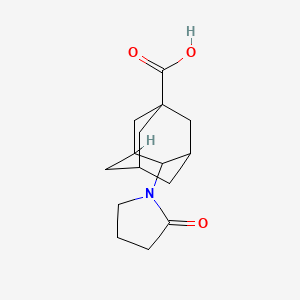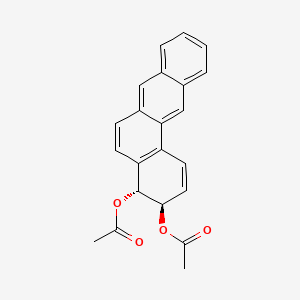
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene and has been studied extensively for its role in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- typically involves the dihydroxylation of benz(a)anthracene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting diol is then acetylated using acetic anhydride and a base such as pyridine to yield the diacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up for larger batch production if necessary.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form epoxides and other oxidative metabolites.
Reduction: Reduction reactions can convert the diacetate back to the diol form.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Epoxides and quinones.
Reduction: Benz(a)anthracene-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- has several scientific research applications:
Cancer Research: It is used to study the mechanisms of carcinogenesis and the role of PAHs in cancer development.
Biochemistry: The compound is used to investigate enzyme-catalyzed reactions involving PAHs and their metabolites.
Toxicology: It helps in understanding the toxicological effects of PAHs and their derivatives on living organisms.
Environmental Science: The compound is studied for its role in environmental pollution and its impact on ecosystems.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer. The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can bind to DNA . This supports the bay region theory of polycyclic hydrocarbon carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound, which is less reactive but still carcinogenic.
Benz(a)anthracene-1,2-diol: Another dihydrodiol derivative with different biological activity.
Benz(a)anthracene-5,6-diol: A dihydrodiol with lower carcinogenic potential compared to the 3,4-diol.
Uniqueness
Benz(a)anthracene-3,4-diol, 3,4-dihydro-, diacetate, (3R-trans)- is unique due to its exceptionally high carcinogenicity compared to other dihydrodiol derivatives of benz(a)anthracene. This is attributed to its ability to form highly reactive diol epoxides that can interact with DNA and induce mutations .
Eigenschaften
CAS-Nummer |
80433-92-7 |
|---|---|
Molekularformel |
C22H18O4 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[(3R,4R)-4-acetyloxy-3,4-dihydrobenzo[a]anthracen-3-yl] acetate |
InChI |
InChI=1S/C22H18O4/c1-13(23)25-21-10-9-18-19(22(21)26-14(2)24)8-7-17-11-15-5-3-4-6-16(15)12-20(17)18/h3-12,21-22H,1-2H3/t21-,22-/m1/s1 |
InChI-Schlüssel |
XPKGWMVQOJZDTF-FGZHOGPDSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
Kanonische SMILES |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


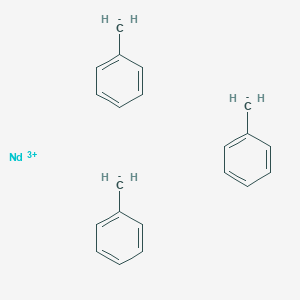
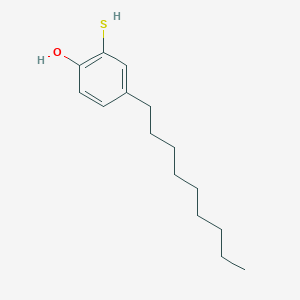
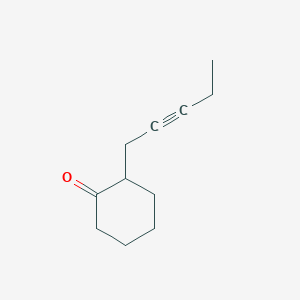
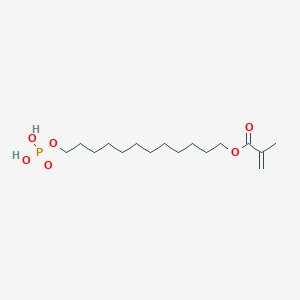
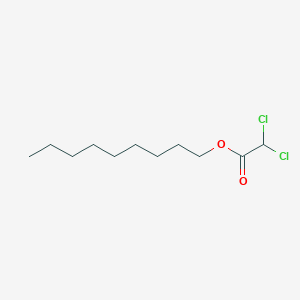
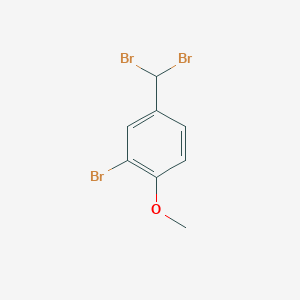
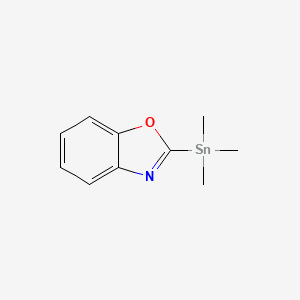
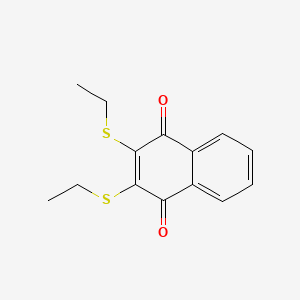
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
